5-methoxy-2-(1-piperidinyl)-1H-benzimidazole
Description
5-Methoxy-2-(1-piperidinyl)-1H-benzimidazole is a benzimidazole derivative featuring a methoxy group at the 5-position and a piperidinyl substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-secretory properties .
Properties
IUPAC Name |
6-methoxy-2-piperidin-1-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-10-5-6-11-12(9-10)15-13(14-11)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJZYJJYRWZUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2-(1-piperidinyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The unique structural features of these compounds allow for interactions with various biological targets, making them valuable in drug development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : Studies have shown that certain benzimidazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. This inhibition may lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating pathways involving cyclooxygenase (COX) enzymes and cannabinoid receptors. This modulation can reduce inflammation and pain associated with various conditions .
Structure-Activity Relationship (SAR)
The SAR studies of benzimidazole derivatives have revealed critical insights into how modifications to the chemical structure influence biological activity. For instance:
- Substitution Patterns : The position and type of substituents on the benzimidazole ring significantly affect its potency against AChE and BuChE. Compounds with methoxy groups at specific positions have shown enhanced inhibitory activity .
- Piperidine Moiety : The presence of a piperidine group contributes to the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target sites .
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of pancreatic cancer cells, with IC50 values indicating significant potency .
Cell Line IC50 (µM) SW1990 2.5 AsPC1 3.0 -
Antimicrobial Efficacy : In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL - Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative disease therapies .
Scientific Research Applications
Cancer Therapeutics
Benzimidazole derivatives, including 5-methoxy-2-(1-piperidinyl)-1H-benzimidazole, have shown significant promise as anticancer agents. The structural features of benzimidazole allow for interactions with multiple biological targets, making them effective in precision medicine.
Case Studies
- Compound Efficacy : A study highlighted a benzimidazole derivative that inhibited the growth of EGFR-positive breast cancer cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway, leading to increased apoptosis .
- Multi-target Inhibition : Another research indicated that certain benzimidazole compounds exhibited multi-target inhibition against several RTKs, enhancing their anticancer potential .
Antiviral Activities
The antiviral potential of this compound has been explored against various viral pathogens.
Data Table: Antiviral Efficacy
| Compound | Virus Target | EC50 (nM) | Reference |
|---|---|---|---|
| Compound 107 | HCV Genotype 1a | 0.028 | |
| Compound 108 | HCV Genotype 1b | 0.026 | |
| Compound 125 | Lassa virus | 1.1 |
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives is well-documented, with studies indicating their effectiveness against both bacterial and fungal strains.
Case Studies
- A series of synthesized 5-methoxy-2-mercapto benzimidazole derivatives were evaluated for their antimicrobial activity against several bacterial strains such as Escherichia coli and Staphylococcus aureus, showing moderate to high efficacy .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound 12 | E. coli | Moderate | |
| Compound 13 | Aspergillus niger | High |
Summary of Findings
The applications of this compound span several therapeutic areas:
- Cancer : Effective against multiple cancer cell lines through RTK inhibition.
- Antiviral : Potent inhibitors against HCV and other viruses.
- Antimicrobial : Demonstrated efficacy against a range of bacterial and fungal pathogens.
Chemical Reactions Analysis
N-Alkylation/Acylation
The N1 position undergoes alkylation with electrophiles like ethyl bromoacetate to yield N-substituted derivatives :
-
Reaction with ethyl bromoacetate in DMF/K₂CO₃ produces ethyl 2-(5-methoxy-2-(piperidinylmethylthio)-1H-benzimidazol-1-yl)acetate (Yield: 65%) .
Table 2: N-Alkylation Products
| Substituent | Reagent | Solvent | Yield (%) | Biological Activity |
|---|---|---|---|---|
| Ethyl acetate | Ethyl bromoacetate | DMF | 65 | Antimicrobial (E. cloacae) |
| Acetamide | Methanolic NH₃ | CHCl₃/MeOH | 70 | Antifungal (Aspergillus) |
Oxidation of Thioether to Sulfoxide
The sulfur atom in the thiomethyl-piperidine side chain oxidizes to sulfoxide using H₂O₂ or mCPBA, critical for proton-pump inhibitor activity (e.g., omeprazole analogs) .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position (C6):
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling further reductions to amines.
-
Halogenation (Br₂/FeBr₃) at C6 enhances bioactivity in anticancer derivatives .
Cyclocondensation
Reaction with α,β-unsaturated carbonyl compounds forms fused imidazo[1,5-a]pyridine hybrids, showing tubulin inhibition (GI₅₀: 0.43–7.73 μM) .
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
-
Antimicrobial Activity : Compounds with piperidinylmethylthio groups inhibit Enterobacter cloacae (MIC: 100 µg/mL) .
-
Anticancer Activity : Hybrids with imidazo[1,5-a]pyridine suppress tubulin polymerization (IC₅₀: 1.71 μM) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Impact
The 2-position of the benzimidazole core is critical for modulating biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
- Acid Stability : Unlike omeprazole and related PPIs, this compound lacks a sulfinyl group, which is prone to degradation in acidic environments . This structural difference suggests greater stability in low-pH conditions.
- Pharmacological Activity : Piperidinyl substituents are less common in clinically used benzimidazoles. However, analogs like thiabendazole (thiazolyl substituent) and omeprazole (sulfinyl-pyridinylmethyl) demonstrate that electron-withdrawing or bulky groups at the 2-position enhance target binding (e.g., H+/K+ ATPase inhibition for PPIs) .
- Synthetic Accessibility: The piperidinyl group can be introduced via nucleophilic substitution or reductive amination, as seen in related compounds like 1-(2-piperidinoethyl)-1H-benzimidazole .
Degradation and Impurity Profiles
Benzimidazoles with sulfinyl or sulfonyl groups (e.g., omeprazole) generate degradation products under stress conditions:
Antimicrobial Activity Trends
Benzimidazoles with aryl or heteroaryl substituents at the 2-position show variable antimicrobial efficacy:
- Chlorophenyl Derivatives : 5-Methoxy-2-(p-chlorophenyl)-1H-benzimidazole exhibits activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values comparable to ampicillin .
- Piperidinyl Derivatives: While antimicrobial data for the target compound is lacking, structurally similar 1-(2-piperidinoethyl)-1H-benzimidazole derivatives have shown moderate activity against fungal pathogens .
Q & A
Q. What are the optimal synthetic routes for 5-methoxy-2-(1-piperidinyl)-1H-benzimidazole, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling 5-methoxy-1H-benzimidazole-2-thiol with a pyridine or piperidine derivative under basic conditions. Key steps include:
- Intermediate Preparation : Cyclization of 4-methoxy-o-phenylenediamine with potassium ethylxanthate to form 5-methoxy-2-mercaptobenzimidazole .
- Thioether Formation : Reacting the thiol intermediate with 2-chloromethyl-3,5-dimethylpyridine derivatives (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine) in methanol/water with potassium carbonate (yield: 75–85%) .
- Oxidation : Conversion to sulfoxide derivatives using m-chloroperbenzoic acid or H₂O₂ in acetonitrile (yield: 9–75%, enantiomeric excess up to 9% ee) .
Optimization Tips : - Use anhydrous MgCl₂ as a catalyst to enhance reaction efficiency .
- Control temperature during oxidation (-20°C for sulfoxide formation) to minimize side reactions .
Q. How can the structure of this compound be validated using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of C-S (600–700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm; aromatic protons in the benzimidazole ring resonate at δ 6.8–7.5 ppm .
- ¹³C CPMAS NMR : Distinguishes tautomers (e.g., 5-methoxy vs. 6-methoxy) in solid-state studies .
- HPLC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ at m/z 332.4) and detect impurities (e.g., sulfone or desmethoxy derivatives) .
Advanced Research Questions
Q. What is the molecular mechanism of this compound in inhibiting gastric acid secretion?
Methodological Answer:
- Target Interaction : The compound acts as a proton pump inhibitor (PPI), covalently binding to cysteine residues (e.g., Cys813) in the H⁺/K⁺ ATPase of parietal cells .
- Acid Activation : Under acidic conditions, the prodrug undergoes rearrangement to a sulfenamide intermediate, forming disulfide bonds with cysteines in transmembrane domains 5/6 of the ATPase .
- Experimental Validation :
Q. How do metabolic pathways influence the bioavailability of this compound?
Methodological Answer:
- Major Pathways :
- Analytical Methods :
Q. How should researchers address contradictions in experimental data, such as varying binding affinities or synthetic yields?
Methodological Answer:
Q. What strategies are effective for impurity profiling in synthesized batches of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
